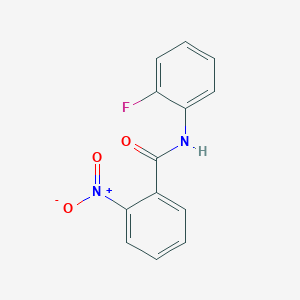
N-(2-fluorophenyl)-2-nitrobenzamide
Overview
Description
N-(2-fluorophenyl)-2-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom on the phenyl ring and a nitro group on the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-nitrobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-(2-fluorophenyl)-2-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N-(2-fluorophenyl)-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide structure.
Scientific Research Applications
Chemistry: N-(2-fluorophenyl)-2-nitrobenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold in medicinal chemistry.
Medicine: this compound derivatives have been investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on the specific modifications made to the core structure.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-nitrobenzamide and its derivatives depends on the specific biological target. Generally, the compound can interact with various enzymes and receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
Receptors: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has two fluorine atoms on the phenyl ring, which can lead to different chemical and biological properties.
2-fluorodeschloroketamine: Although structurally different, this compound also contains a fluorine atom and is used in medicinal chemistry.
Uniqueness: N-(2-fluorophenyl)-2-nitrobenzamide is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and interactions with biological targets. The combination of these functional groups provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16(18)19/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYAJMFYAQHUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
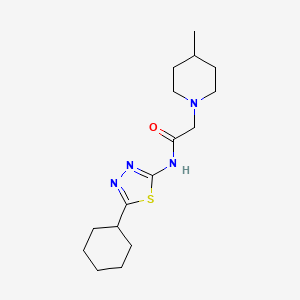
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4768455.png)
![2-[cyclohexyl(methyl)amino]-N-phenylacetamide](/img/structure/B4768457.png)
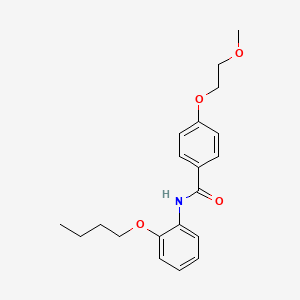
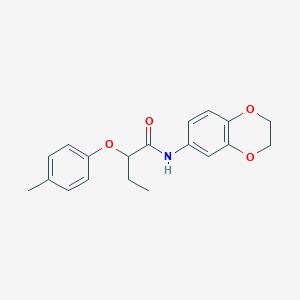
![2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE](/img/structure/B4768474.png)
![2-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4768478.png)
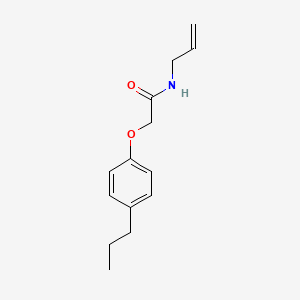
![(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B4768508.png)
![METHYL 3-({[4-(2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4768509.png)
![(4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4768510.png)
![4-methyl-N-(2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethyl)benzenesulfonamide](/img/structure/B4768517.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4768523.png)
![N-(3-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4768526.png)
